1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1114830-45-3
VCID: VC4182202
InChI: InChI=1S/C25H28ClN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
SMILES: CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC(C)C
Molecular Formula: C25H28ClN5O2S
Molecular Weight: 498.04

1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 1114830-45-3

Cat. No.: VC4182202

Molecular Formula: C25H28ClN5O2S

Molecular Weight: 498.04

* For research use only. Not for human or veterinary use.

1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1114830-45-3

Specification

CAS No. 1114830-45-3
Molecular Formula C25H28ClN5O2S
Molecular Weight 498.04
IUPAC Name 1-[(3-chlorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C25H28ClN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
SMILES CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC(C)C

Introduction

Synthesis Methods

The synthesis of triazoloquinazoline derivatives often involves multiple steps, including nucleophilic substitution and cyclization reactions. These methods can be optimized using various solvents and conditions to improve yield and purity.

  • Nucleophilic Substitution: Involves the replacement of a leaving group by a nucleophile, often facilitated by a base.

  • Cyclization Reactions: These are crucial for forming the heterocyclic rings, typically involving the use of specific reagents and conditions to promote ring closure.

Biological Activities

Compounds in this class are of interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.

Biological ActivityPotential Applications
AntimicrobialTreatment of infections
AnticancerCancer therapy

Characterization Techniques

The structure and purity of these compounds are typically confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Helps identify functional groups.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.

  • High-Performance Liquid Chromatography (HPLC): Employed for purification and yield assessment.

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